2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C15H12BrN3O3S. This compound is characterized by the presence of a bromine atom, a nitro group, and a thioamide linkage, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 2-methyl-3-nitroaniline in the presence of a base to form the intermediate product. This intermediate is then treated with thiophosgene to yield the final compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioamide linkage can also interact with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide include:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar structure but with different substituents on the aromatic ring.
2-bromo-N-methylbenzamide: This compound lacks the nitro and thioamide groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-9-12(7-4-8-13(9)19(21)22)17-15(23)18-14(20)10-5-2-3-6-11(10)16/h2-8H,1H3,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXBYRDDAREDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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